![molecular formula C8H10BrN5O B171399 1H-Pyrazolo[3,4-d]pyrimidin-6-amin, 3-Brom-4-(1-methylethoxy)- CAS No. 183274-50-2](/img/structure/B171399.png)

1H-Pyrazolo[3,4-d]pyrimidin-6-amin, 3-Brom-4-(1-methylethoxy)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

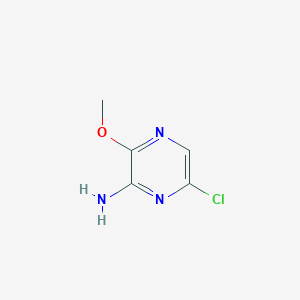

“1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)-” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known to exhibit various biological activities .

Synthesis Analysis

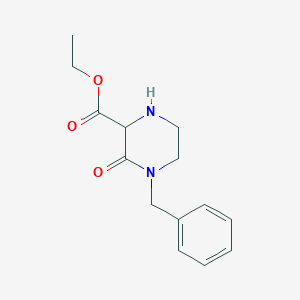

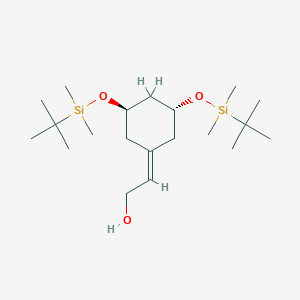

The synthesis of pyrazolo[3,4-d]pyrimidines involves scaffold hopping and computer-aided drug design . A set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold were designed and synthesized .Molecular Structure Analysis

The molecular structure of “1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)-” is complex. It is composed of a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure containing a pyrazole ring fused with a pyrimidine ring .Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Pyrazolo[3,4-d]pyrimidin-Derivate wurden auf ihre potenziellen Antitumoreigenschaften untersucht. Verbindungen mit diesem Grundgerüst haben vielversprechende Ergebnisse gegen verschiedene menschliche Krebszelllinien gezeigt, was zu Zelltod durch Apoptose durch die Hemmung von CDK-Enzymen führt .

Antibakterielle Bewertung

Diese Verbindungen zeigen auch antibakterielle Aktivität. Forschungen haben ihre Wirksamkeit gegen sowohl grampositive Bakterien wie Staphylococcus aureus als auch gramnegative Bakterien wie Escherichia coli gezeigt, was ihr Potenzial als Breitbandantibiotika unterstreicht .

Rezeptor-Antagonismus

Pyrazolo[3,4-d]pyrimidin-6-amine wurden als Kern-Gerüste für A2A- und A1-Rezeptor-Antagonisten synthetisiert. Diese Verbindungen könnten bei der Entwicklung von Medikamenten eingesetzt werden, die auf verschiedene Zustände abzielen, die mit diesen Rezeptoren zusammenhängen .

CDK2-Targeting

Das Pyrazolo[3,4-d]pyrimidin-Gerüst wurde bei der Entwicklung neuer CDK2-Targeting-Verbindungen verwendet. CDK2 ist ein wichtiges Enzym, das an der Zellzyklusregulation beteiligt ist, und Inhibitoren können für therapeutische Zwecke bei Krankheiten eingesetzt werden, die durch unkontrollierte Zellproliferation gekennzeichnet sind .

Leishmaniose-Behandlung

Einige Derivate haben in vivo gegen viszerale Leishmaniose (VL) eine Wirksamkeit gezeigt, wenn sie in einem Mausmodell oral verabreicht werden. Dies deutet auf potenzielle Anwendungen bei der Entwicklung von Behandlungen für parasitäre Krankheiten hin .

EGFR-TK-Hemmung

Neue Pyrazolo[3,4-d]pyrimidin-Derivate wurden als EGFR-TK-Inhibitoren synthetisiert. Diese Verbindungen könnten eine Rolle bei zielgerichteten Krebstherapien spielen, indem sie die epidermale Wachstumsfaktor-Rezeptor-Tyrosinkinase (EGFR-TK) hemmen, die in malignen Zellen oft überexprimiert wird .

Wirkmechanismus

Target of Action

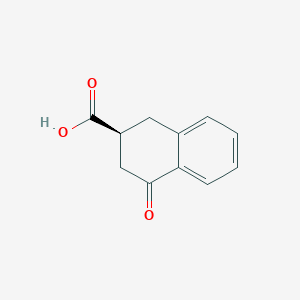

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . Therefore, inhibiting CDK2 is an appealing strategy for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound fitting into the active site of CDK2, forming essential hydrogen bonds with Leu83 . This interaction results in a significant alteration in cell cycle progression .

Biochemical Pathways

By inhibiting CDK2, the compound affects the cell cycle progression pathway . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. Therefore, inhibiting CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells .

Pharmacokinetics

These properties help predict the observed antitumor activity .

Result of Action

The compound’s action results in significant cytotoxic activities against various cancer cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values ranging from 45–97 nM and 6–99 nM, respectively . It also induces apoptosis within HCT cells .

Zukünftige Richtungen

The future directions for the study of “1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)-” could involve further exploration of its potential as a TRK inhibitor . Additionally, the development of novel CDK2 inhibitors featuring the pyrazolo[3,4-d]pyrimidine scaffold could be another promising direction .

Eigenschaften

IUPAC Name |

3-bromo-4-propan-2-yloxy-2H-pyrazolo[3,4-d]pyrimidin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN5O/c1-3(2)15-7-4-5(9)13-14-6(4)11-8(10)12-7/h3H,1-2H3,(H3,10,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYSAHLTXAATJRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC(=NC2=NNC(=C21)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415914 |

Source

|

| Record name | 1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

183274-50-2 |

Source

|

| Record name | 1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: Why is there interest in modifying the sugar conformation of nucleosides like those derived from 3-bromo-4-isopropoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine?

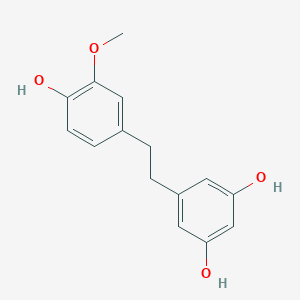

A: Natural nucleosides, the building blocks of DNA and RNA, exhibit flexibility in their sugar conformation, primarily adopting either a North (N) or South (S) conformation. This conformational equilibrium influences the overall structure and stability of nucleic acids. Introducing modifications, such as the 2′-deoxy-2′-fluoro-β-D-arabinofuranosyl moiety, can significantly alter this equilibrium. The research demonstrates that incorporating 3-bromo-4-isopropoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine into a nucleoside structure with this modified sugar results in a strong preference for the N conformation both in solution and solid state [, ]. This rigid conformation can impact how the modified nucleoside interacts with other molecules, including its potential to bind to target DNA or RNA sequences with altered affinity and specificity.

Q2: How does the structure of 3-bromo-4-isopropoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine lend itself to nucleoside synthesis?

A: The structure of 3-bromo-4-isopropoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine is particularly well-suited for nucleoside synthesis due to the presence of the 6-amino group. This group serves as the primary site for glycosylation, the reaction in which a sugar moiety is attached to the base. In the research presented, this compound reacts with a specifically protected arabinose sugar bromide (3,5-di-O-benzoyl-2-deoxy-2-fluoro-R-D-arabinofuranosyl bromide) [, ]. The bromine atom at position 3 on the pyrazolopyrimidine ring provides a handle for further modifications, potentially enabling the tuning of the nucleoside's properties for specific applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate](/img/structure/B171346.png)

![2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile](/img/structure/B171379.png)